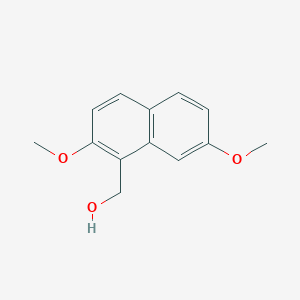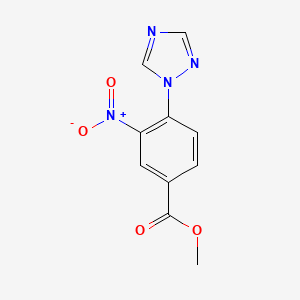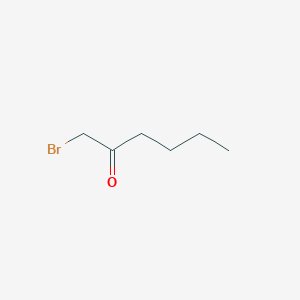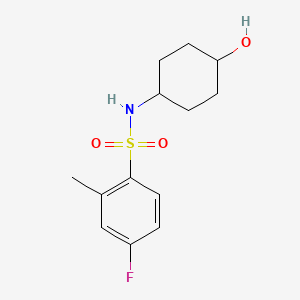![molecular formula C17H21N3O2S B2391922 4-[[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile CAS No. 2415464-62-7](/img/structure/B2391922.png)
4-[[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TMB-4 and is classified as a small molecule inhibitor. TMB-4 has been studied for its potential use in cancer treatment, as well as its ability to inhibit the growth of bacteria and viruses.
Mechanism of Action
The mechanism of action of TMB-4 involves its ability to target specific enzymes and pathways involved in cell proliferation and infection. TMB-4 has been shown to inhibit the activity of various enzymes, including tyrosine kinases and proteases, that are involved in cancer cell growth and viral replication. TMB-4 has also been shown to disrupt the membrane integrity of bacteria, leading to their death.
Biochemical and Physiological Effects:
TMB-4 has been shown to have various biochemical and physiological effects. Studies have shown that TMB-4 can induce apoptosis, or programmed cell death, in cancer cells. TMB-4 has also been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response to infection. Additionally, TMB-4 has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One advantage of using TMB-4 in lab experiments is its ability to selectively target specific enzymes and pathways, making it a useful tool for studying the mechanisms of cancer growth and viral replication. Additionally, TMB-4 has been shown to have low toxicity in normal cells, making it a safe compound to use in lab experiments. However, one limitation of using TMB-4 in lab experiments is its potential for off-target effects, which can lead to unintended consequences and affect the interpretation of results.
Future Directions
There are several future directions for research involving TMB-4. One potential direction is the development of TMB-4 analogs with improved potency and selectivity. Another potential direction is the use of TMB-4 in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanisms of action of TMB-4 and its potential applications in treating bacterial and viral infections.
Synthesis Methods
The synthesis of TMB-4 involves a multistep process that requires the use of various reagents and solvents. The first step involves the reaction of 4-(chloromethyl)benzonitrile with thiomorpholine-4-carboxylic acid to form 4-(thiomorpholine-4-carbonyl)benzonitrile. This intermediate product is then reacted with morpholine to form the final product, 4-[[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile.
Scientific Research Applications
TMB-4 has been studied for its potential applications in cancer treatment. Research has shown that TMB-4 can inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cell proliferation. TMB-4 has also been studied for its potential use in treating bacterial and viral infections. Studies have shown that TMB-4 can inhibit the growth of various bacteria and viruses, including Staphylococcus aureus and Influenza A virus.
properties
IUPAC Name |
4-[[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c18-11-14-1-3-15(4-2-14)12-19-5-8-22-16(13-19)17(21)20-6-9-23-10-7-20/h1-4,16H,5-10,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTJQPSVOBAFHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=C(C=C2)C#N)C(=O)N3CCSCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

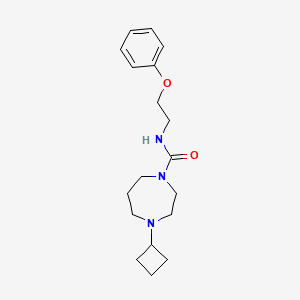
![3-(4-Methoxyphenyl)-8-(phenylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2391842.png)
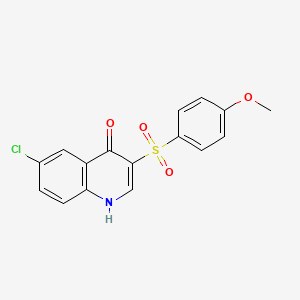
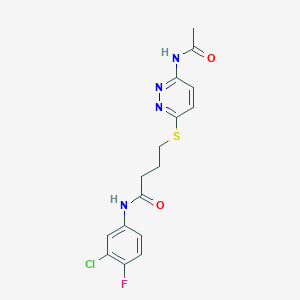
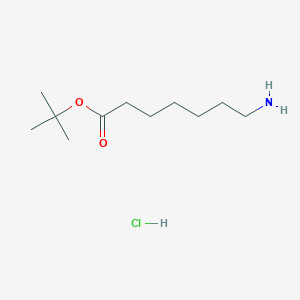

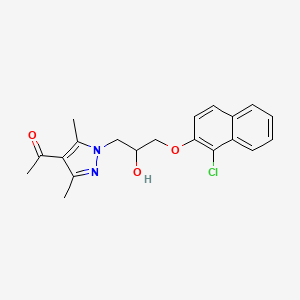
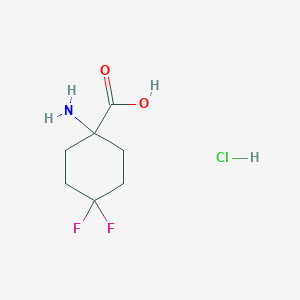
![7-Methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2391852.png)
